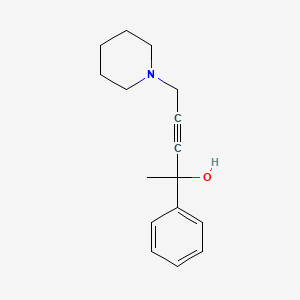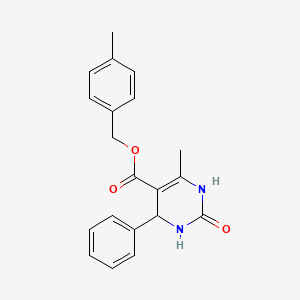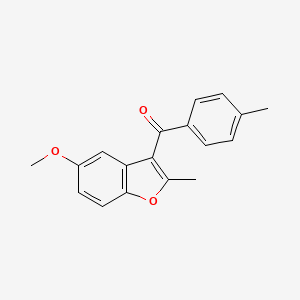
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GABOB (gamma-aminobutyric acid oxybutyric acid) and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the modulation of GABA activity in the brain. This compound has been found to increase the levels of GABA in the brain by inhibiting the enzyme that breaks down GABA. This increased GABA activity has been found to have a calming effect on the brain, which can reduce the severity and frequency of seizures and anxiety.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of neurological disorders, 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a calming effect on the brain. This increased GABA activity has also been found to reduce the severity and frequency of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol in lab experiments is its ability to increase the levels of GABA in the brain. This can be useful for studying the role of GABA in neurological disorders and for developing new treatments for these disorders. However, one limitation of using this compound in lab experiments is that it can be difficult to control the dosage and administration of the compound, which can affect the results of the experiment.
Orientations Futures
There are many potential future directions for the study of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol. One area of research is the development of new treatments for neurological disorders such as epilepsy and anxiety. Another area of research is the study of the role of GABA in the brain and its potential for regulating neuronal activity. Additionally, there is potential for the development of new drugs that target the GABA system in the brain, which could have significant implications for the treatment of a range of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the reaction of 1,5-dibromo-2-pentene with magnesium, followed by the reaction with 2-piperidinone and phenylboronic acid. The resulting product is then hydrolyzed to produce 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol. This synthesis method has been widely used in scientific research to produce the compound in large quantities for further study.
Applications De Recherche Scientifique
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol has been found to have a range of potential scientific research applications. One of its most promising applications is in the treatment of neurological disorders such as epilepsy and anxiety. Studies have shown that this compound can increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate neuronal activity. This increased GABA activity has been found to reduce the severity and frequency of seizures in animal models of epilepsy.
Propriétés
IUPAC Name |
2-phenyl-5-piperidin-1-ylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-16(18,15-9-4-2-5-10-15)11-8-14-17-12-6-3-7-13-17/h2,4-5,9-10,18H,3,6-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJPECDPEBOUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-piperidin-1-yl-pent-3-yn-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)

![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)
